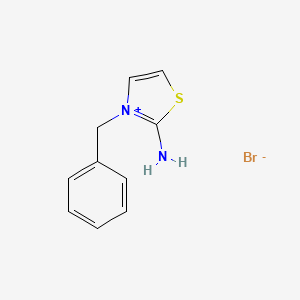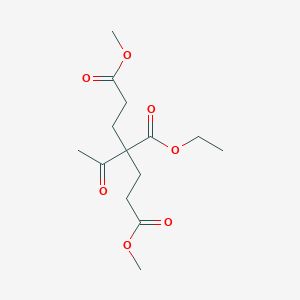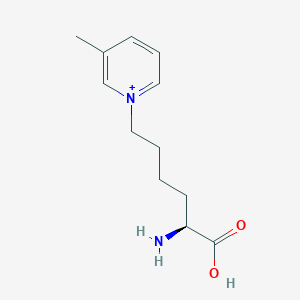![molecular formula C20H16O4S3 B12541212 1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] CAS No. 144153-62-8](/img/structure/B12541212.png)
1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is an organic compound that features a thiene ring and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] typically involves the reaction of thiene derivatives with thiophene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] involves its interaction with specific molecular targets and pathways. For instance, its electron-rich thiophene rings can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different substituents, leading to varied electronic properties.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with distinct reactivity and applications.
Uniqueness
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is unique due to its specific combination of thiene and thiophene groups, which confer unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Número CAS |
144153-62-8 |
|---|---|
Fórmula molecular |
C20H16O4S3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-[5-(4-oxo-4-thiophen-2-ylbutanoyl)thiophen-2-yl]-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C20H16O4S3/c21-13(17-3-1-11-25-17)5-7-15(23)19-9-10-20(27-19)16(24)8-6-14(22)18-4-2-12-26-18/h1-4,9-12H,5-8H2 |
Clave InChI |
HZIWAVNCNBXWIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=C(S2)C(=O)CCC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


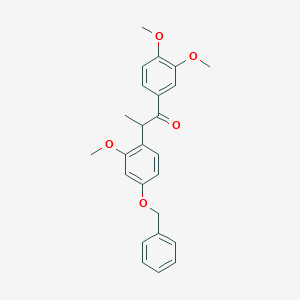
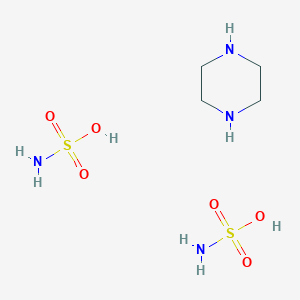
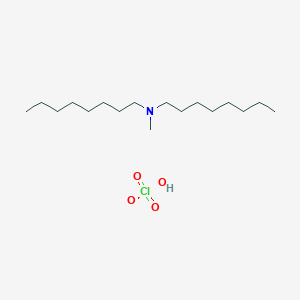
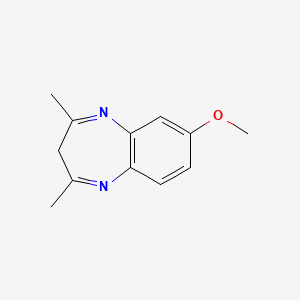

![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
